The Discovery of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Technical Guide for Researchers
The Discovery of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone: A Technical Guide for Researchers
Introduction
The 2-alkyl-4(1H)-quinolones (AQs) are a diverse class of secondary metabolites first discovered over 70 years ago.[1] These compounds are notably produced by various bacteria, including species of Pseudomonas and Burkholderia.[1][2] AQs play crucial roles in bacterial communication (quorum sensing), act as virulence factors, and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1][4] The target molecule of this guide, 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, represents a specific member of this class, characterized by an N-methyl group and an unsaturated undecenyl side chain at the C-2 position.
Synthetic Approaches
The synthesis of 2-alkyl-4(1H)-quinolones is well-documented, with two primary methods being the Conrad-Limpach synthesis and the Camps cyclization.[1][5] These classic reactions provide robust pathways to the core quinolone scaffold.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline.[6][7] For the synthesis of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone, N-methylaniline would be reacted with a suitable β-ketoester bearing the (Z)-6-undecenyl side chain. The reaction typically proceeds through a Schiff base intermediate followed by a thermal cyclization.[6]
Experimental Protocol: Conrad-Limpach Synthesis (General)
-
Formation of the β-ketoester: The required β-ketoester can be synthesized by the reaction of an appropriate acid chloride with Meldrum's acid in the presence of pyridine, followed by alcoholysis.[1]
-
Condensation: N-methylaniline is condensed with the β-ketoester under acidic conditions to form the enamine tautomer of the Schiff base.[1]
-
Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization.[5]
-
Purification: The resulting 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone can be purified by precipitation with a non-polar solvent like ether or hexane, followed by recrystallization or chromatography.[1]
Caption: Conrad-Limpach synthesis workflow.
Camps Cyclization
The Camps cyclization is another versatile method for preparing 4-quinolones.[5][8] This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[8] To apply this to the target molecule, one would start with an appropriately substituted N-(2-acetylphenyl)amide.
Experimental Protocol: Camps Cyclization (General)
-
Preparation of the precursor: The o-acylaminoacetophenone precursor is typically synthesized by the amidation of an o-aminoacetophenone with the corresponding acid chloride or by a copper-catalyzed amidation of an o-halophenone.[5][9]
-
Cyclization: The precursor is treated with a base, such as sodium hydroxide, to induce intramolecular aldol (B89426) condensation, leading to the formation of the 4-quinolone ring system.[5]
-
Purification: The product is isolated and purified using standard techniques like extraction, chromatography, and recrystallization.
Caption: Camps cyclization workflow.
Isolation from Natural Sources
While the specific target molecule has not been reported as a natural product, structurally similar 2-alkyl-4(1H)-quinolones are commonly isolated from bacterial cultures.[10][11]
Experimental Protocol: Isolation of 2-Alkyl-4(1H)-quinolones (General)
-
Culturing: The producing bacterial strain (e.g., Pseudomonas aeruginosa) is grown in a suitable liquid medium.
-
Extraction: The culture supernatant or the entire culture is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to various chromatographic techniques for purification. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC).[11]
-
Characterization: The structure of the isolated compound is elucidated using spectroscopic methods.
Structure Elucidation
The structure of a novel quinolone like 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone would be determined using a combination of spectroscopic techniques.
| Spectroscopic Method | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Determines the number and types of protons, their chemical environment, and connectivity through spin-spin coupling. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[12][13][14] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group of the quinolone ring and the C=C bond of the undecenyl chain. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the quinolone chromophore. |
Potential Biological Activities
The biological activities of 2-alkyl-4(1H)-quinolones are diverse and often depend on the nature of the alkyl side chain.[2]
Antimicrobial Activity
Many 2-alkyl-4(1H)-quinolones exhibit antimicrobial activity, particularly against Gram-positive bacteria.[15][16] The unsaturated side chain in the target molecule may influence its potency and spectrum of activity.
| Bacterial Species | Potential Activity |
| Staphylococcus aureus | Possible inhibition of growth.[15] |
| Bacillus subtilis | Potential antimicrobial effects. |
| Gram-negative bacteria | Generally less susceptible to this class of compounds.[17] |
Quorum Sensing Modulation
In Pseudomonas aeruginosa, certain 2-alkyl-4(1H)-quinolones, such as the Pseudomonas Quinolone Signal (PQS), are key signaling molecules in quorum sensing, a process that regulates the expression of virulence factors.[4] It is plausible that 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone could interfere with or mimic these signaling pathways.
Caption: Potential modulation of quorum sensing.
Conclusion
While specific data on 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone is currently lacking in scientific literature, the extensive research on the broader class of 2-alkyl-4(1H)-quinolones provides a solid foundation for its synthesis, characterization, and the prediction of its potential biological activities. The established synthetic routes, such as the Conrad-Limpach and Camps cyclizations, offer reliable methods for obtaining this compound for further investigation. Based on the activities of structurally related molecules, it is a promising candidate for studies into antimicrobial and quorum sensing modulation. Further research is warranted to elucidate the specific properties of this particular quinolone derivative.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation of 2-Alkyl-4-quinolones with Unusual Side Chains from a Chinese Pseudomonas aeruginosa Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 14. scilit.com [scilit.com]
- 15. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
